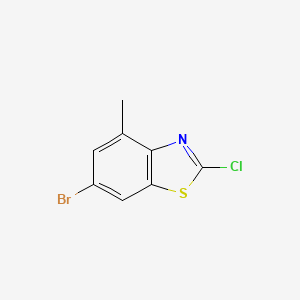

6-Bromo-2-chloro-4-methyl-1,3-benzothiazole

Description

6-Bromo-2-chloro-4-methyl-1,3-benzothiazole (C₈H₅BrClNS) is a halogenated benzothiazole derivative characterized by bromine at position 6, chlorine at position 2, and a methyl group at position 2. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, known for their diverse applications in medicinal chemistry, materials science, and agrochemicals.

Properties

IUPAC Name |

6-bromo-2-chloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOUEGRJFWZAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670528 | |

| Record name | 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177325-89-1 | |

| Record name | 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) with Catalysts

A highly efficient method for selective bromination of benzothiazoles employs N-bromosuccinimide (NBS) in the presence of titanium dioxide as a catalyst in chloroform solvent under reflux conditions (45–55 °C). This method was demonstrated for 2,6-dibromo benzothiazole synthesis with high yield and purity, suitable for industrial scale-up.

Typical reaction conditions and results:

| Parameter | Condition/Value |

|---|---|

| Starting material | Benzothiazole |

| Solvent | Chloroform |

| Temperature | 45–55 °C |

| Catalyst | Titanium dioxide |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Reaction time | 9–15 hours |

| Work-up | Filtration, washing with saturated sodium bicarbonate, drying over anhydrous sodium sulfate, solvent evaporation, recrystallization from isopropanol |

| Yield | ~75%–77% |

| Product purity | >99% |

This method allows simultaneous bromination at multiple positions, with catalyst control enabling regioselectivity.

Chlorination and Methylation Approaches

Chlorination at position 2 of benzothiazole derivatives can be achieved by reaction with chloroacetyl chloride or other chlorinating agents, often in the presence of nucleophilic catalysts or under acidic conditions. Methyl substitution at position 4 is typically introduced via starting materials bearing methyl groups or by directed alkylation reactions.

Stepwise Synthesis Involving Thiocyanation and Halogenation

Another reported route involves:

- Formation of 2-amino-6-thiocyanatobenzothiazole by reaction of aniline derivatives with bromine and ammonium thiocyanate.

- Conversion to 2-chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamide by reaction with chloroacetyl chloride.

- Subsequent transformations to introduce bromine and methyl groups as needed.

This multi-step approach allows selective functionalization but requires careful control of reaction conditions.

Example Detailed Synthesis Protocols Relevant to this compound

Analytical Data Supporting Preparation

From the bromination method, the following characterization data confirm product identity and purity:

| Parameter | Data |

|---|---|

| Mass spectrum (MS) | m/z = 293 (M⁺) for dibromo benzothiazole |

| 1H NMR (DMSO, 300 MHz) | δ: 8.90–8.92 (s, 1H), 8.35–8.53 (d, 1H each) |

| Yield | 74.4%–76.9% |

| Purity | >99% |

These data indicate high-quality halogenated benzothiazole suitable for further functionalization.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| NBS/TiO2 catalyzed bromination | Benzothiazole, NBS, TiO2, chloroform, reflux 45–55 °C, 9–15 h | High yield, regioselective, scalable | Requires catalyst and controlled conditions |

| Thiocyanation + halogenation | Aniline derivatives, bromine, ammonium thiocyanate, chloroacetyl chloride | Enables multi-functionalization | Multi-step, longer reaction times |

| Direct substitution on substituted precursors | Use of 4-methylbenzothiazole derivatives, chlorination reagents | Simplifies methyl group introduction | Availability of precursors may limit scope |

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide or potassium iodide.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted benzothiazoles with different functional groups.

Scientific Research Applications

Chemistry: 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is used as an intermediate in the synthesis of various organic compounds. Its halogenated structure makes it a valuable building block for the construction of more complex molecules.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research has indicated that benzothiazole derivatives can be used in the treatment of various diseases, such as Alzheimer's disease and diabetes. The compound's ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the materials science field, this compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-2-chloro-4-methyl-1,3-benzothiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

Antimicrobial Activity: Interaction with microbial cell membranes.

Anticancer Activity: Inhibition of cancer cell proliferation pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

6-Bromo-2-methylsulfanyl-1,3-benzothiazole

- Substituents : 6-Br, 2-SMe (methylsulfanyl).

- Molecular Planarity : The benzene and thiazole rings are nearly coplanar (dihedral angle = 1.0°), enhancing π-electron delocalization. This planarity is consistent with other benzothiazole derivatives .

5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole

- Substituents : 5-Cl, 2-(trimethoxyphenyl).

- Dihedral Angle : 15.56° between the benzothiazole and trimethoxyphenyl rings, indicating moderate steric hindrance from the bulky aryl group .

- Implications : Reduced planarity compared to smaller substituents (e.g., methylsulfanyl) may affect intermolecular interactions in crystal packing or binding to biological targets.

6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole

- Substituents : 6-Br, 4-F, 2-Me.

- Electron-Withdrawing Effects : Fluorine at position 4 enhances polarity and may influence solubility and reactivity. Bromine at position 6 increases molecular weight and lipophilicity .

2-Chloro-4-methyl-1,3-benzothiazole

- Substituents : 2-Cl, 4-Me.

Table 1: Structural and Electronic Comparison

Biological Activity

6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClN2S. The presence of bromine and chlorine atoms in its structure contributes to its unique reactivity and biological properties. Benzothiazoles are characterized by a fused benzene and thiazole ring, which enhances their interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly tyrosine kinases. These enzymes are crucial for cell signaling pathways that regulate cell proliferation and survival.

- Cellular Effects : It alters cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the proliferation of cancer cells by blocking the activity of tyrosine kinases.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds related to this compound can induce apoptosis in various cancer cell lines. For example:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HepG2 | 48 |

| This compound | A549 | 44 |

These results suggest that the compound may be effective against liver and lung cancers by inducing programmed cell death .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. Studies have shown that derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The antibacterial potential is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Properties

A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines. Among these, a derivative similar to this compound demonstrated potent inhibitory effects on SKRB-3 and SW620 cell lines with IC50 values as low as 1.2 nM . This highlights the potential for developing new anticancer agents based on this compound.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, compounds derived from benzothiazole were tested against common bacterial strains. The results indicated that these compounds exhibited significant antibacterial effects, particularly against Gram-positive bacteria.

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole, and how are reaction conditions optimized to ensure regioselectivity?

The compound is typically synthesized via halogenation of benzothiazole precursors. A standard method involves reacting 2-aminobenzenethiol with bromine and chlorine under controlled conditions in tetrahydrofuran (THF) at low temperatures to achieve selective halogenation . Optimization includes solvent choice (polar aprotic solvents like DMF for substitution reactions) and temperature control to minimize side reactions. Regioselectivity is confirmed via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.81 ppm for ortho-H to Br) .

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1595 cm⁻¹) .

- UV-Vis : Detects electronic transitions (λmax ~276.5 nm in ethanol) .

- Mass spectrometry : Validates molecular weight (248.53 g/mol) and fragmentation patterns .

Q. What are the typical substitution reactions involving the bromine and chlorine atoms in this compound?

The bromine and chlorine atoms undergo nucleophilic substitution with amines, thiols, or alkoxides. For example:

- Bromine substitution : Reacted with sodium hydride (NaH) and nucleophiles (e.g., amines) in DMF at 80–100°C .

- Chlorine substitution : Requires harsher conditions, such as catalytic Pd coupling for Suzuki-Miyaura reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reported reaction mechanisms for halogen substitution?

Discrepancies in reaction pathways (e.g., radical vs. ionic mechanisms) can be addressed using density functional theory (DFT) to calculate transition-state energies and intermediate stability. For instance, studies on analogous benzothiazoles suggest that bromine substitution proceeds via an SNAr mechanism under basic conditions, while chlorine requires metal catalysis .

Q. What strategies mitigate competing side reactions during cyclization or oxidation of this compound?

- Cyclization : Use Lewis acids (e.g., ZnCl2) to stabilize intermediates and reduce dimerization .

- Oxidation : Controlled addition of H2O2 or KMnO4 in acetic acid prevents over-oxidation of the thiazole ring .

- Purification : Column chromatography with silica gel (heptane:ethyl acetate) isolates target products .

Q. How do steric and electronic effects influence the anticancer activity of benzothiazole derivatives, and how can SAR studies be designed?

The methyl group at position 4 enhances lipophilicity, improving membrane permeability, while bromine and chlorine increase electrophilicity for DNA intercalation . SAR studies should:

- Synthesize analogs with varied substituents (e.g., replacing Br with CF3).

- Test cytotoxicity against cancer cell lines (e.g., SKBR-3, HepG2) and correlate activity with Hammett σ values .

Q. What experimental approaches reconcile contradictory data on the compound’s biological activity across different studies?

- In vitro assays : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .

- Metabolic stability : Use liver microsomes to assess degradation rates impacting bioactivity .

- Structural analogs : Compare activity of 6-Bromo-2-chloro-4-methyl derivatives with 6-fluoro or 6-nitro variants to identify critical substituents .

Methodological Challenges and Solutions

Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) track reaction pathways in benzothiazole functionalization?

- Introduce <sup>13</sup>C at the methyl group to monitor its stability during oxidation.

- Use <sup>15</sup>N-labeled amines in substitution reactions to confirm nucleophilic attack sites via <sup>15</sup>N NMR .

Q. What analytical workflows address low yields in multi-step syntheses of benzothiazole-based drug candidates?

- Process optimization : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd vs. Cu).

- In-line monitoring : Use HPLC-MS to detect intermediates and adjust reaction parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.